ULK-101
Description
The Unc-51 Like Autophagy Activating Kinase (ULK) Family: Fundamental Roles in Cellular Homeostasis
The ULK family of serine/threonine protein kinases are central to the initiation of macroautophagy in mammals. These kinases act as key regulators that integrate signals from upstream pathways to control the formation of the autophagosome. researchgate.netfrontiersin.orgnih.gov
Evolutionary Conservation of ULK1/2 and ATG1 Homologs in Autophagy Initiation
The ULK family members in mammals, particularly ULK1 and ULK2, are homologs of the yeast autophagy-related gene 1 (Atg1) protein, a well-characterized serine/threonine kinase essential for the early stages of autophagy in yeast. nih.govpnas.orgfrontiersin.org This evolutionary conservation underscores the fundamental importance of this kinase family in initiating autophagy across diverse eukaryotic organisms. While yeast has a single Atg1 protein, mammals have multiple ULK homologs, with ULK1 and ULK2 being the most closely related and extensively studied in the context of autophagy. nih.govfrontiersin.orgbiorxiv.org Despite sharing significant sequence similarity in their kinase domains, there is growing evidence suggesting distinct regulatory mechanisms and functions for ULK1 and ULK2 in specific cellular contexts and types of autophagy. nih.govbiorxiv.orgresearchgate.net
Composition and Functional Interplay of the ULK1/2 Pre-initiation Complex (ULK1/2-ATG13-RB1CC1/FIP200-ATG101)
Autophagy initiation in mammals is mediated by a pre-initiation complex centered around either ULK1 or ULK2. nih.govmdpi.comresearchgate.net This core complex is composed of the protein kinase (ULK1 or ULK2), the scaffold protein RB1CC1 (also known as FIP200), and the regulatory subunits ATG13 and ATG101. nih.govmdpi.comresearchgate.netnih.gov FIP200 is a large coiled-coil protein that serves as a central hub for the assembly of the complex, functionally resembling the yeast scaffold proteins Atg17 and Atg11. frontiersin.orgnih.gov ATG13 and ATG101 are also integral components, with ATG101 stabilizing the interaction with ATG13. researchgate.netresearchgate.net The interaction between the N-terminal domain of FIP200 and the C-terminal intrinsically disordered region of ATG13 is crucial for the complex's organization. nih.gov
The functional interplay within this complex is critical for autophagy initiation. Upon activation, the ULK1/2 kinase phosphorylates components within the complex itself, including ATG13, FIP200, and ATG101, as well as other downstream autophagy-related proteins like Beclin 1 and ATG9. frontiersin.orgmdpi.comnih.gov These phosphorylation events are essential for promoting the assembly of the autophagy machinery and the formation of the phagophore, the precursor membrane structure of the autophagosome. nih.govnih.gov The ULK1/2 complex translocates to sites of autophagosome formation, often associated with the endoplasmic reticulum, following autophagy induction. nih.govmdpi.com
Here is a table summarizing the core components of the mammalian ULK1/2 complex:
| Component | Role in Complex | Key Features/Interactions |
| ULK1/ULK2 | Protein Kinase | Mammalian Atg1 homologs; Catalytic activity; Phosphorylates complex members and downstream ATGs. frontiersin.orgmdpi.comnih.gov |
| ATG13 | Regulatory Subunit | Interacts directly with ULK1/2 and ATG101; Phosphorylated by mTORC1 and ULK1/2. researchgate.netfrontiersin.orgmdpi.comresearchgate.net |
| RB1CC1/FIP200 | Scaffold Protein | Central organizing hub; Interacts with ATG13; Resembles yeast Atg17/Atg11. frontiersin.orgmdpi.comnih.gov |
| ATG101 | Regulatory Subunit | Stabilizes ATG13 interaction; Essential for autophagy initiation. frontiersin.orgresearchgate.netresearchgate.net |
Integration of Macroautophagy Signals by ULK1/2 from Upstream Nutrient and Energy Sensing Pathways (mTORC1, AMPK)
The activity of the ULK1/2 complex is tightly regulated by major upstream nutrient and energy sensing pathways, primarily the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK). researchgate.netfrontiersin.orgmdpi.comtandfonline.com These pathways converge on ULK1/2 to control autophagy initiation in response to cellular metabolic status. researchgate.netfrontiersin.org
Under nutrient-rich conditions, mTORC1 is active and directly phosphorylates ULK1 and ATG13, which inhibits the ULK1/2 complex and suppresses autophagy. researchgate.netfrontiersin.orgnih.gov This phosphorylation prevents ULK1 from interacting with AMPK and reduces its kinase activity. mdpi.com
Conversely, under conditions of nutrient starvation or energy stress, mTORC1 activity is suppressed, leading to the dephosphorylation of ULK1 and ATG13. researchgate.netmdpi.com Simultaneously, AMPK is activated by low energy levels and directly phosphorylates ULK1 at multiple sites, promoting its activation and the induction of autophagy. researchgate.netfrontiersin.orgfrontiersin.org AMPK can also indirectly activate autophagy by inhibiting mTORC1. researchgate.netfrontiersin.org This intricate interplay between mTORC1 and AMPK, converging on the ULK1/2 complex, serves as a critical regulatory node that fine-tunes the autophagic response to cellular environmental changes. researchgate.netfrontiersin.orgnih.gov
Rationale for Pharmacological Modulation of ULK1/2 Kinase Activity in Academic Research
Given the central role of ULK1/2 kinases in initiating autophagy, pharmacological modulation of their activity provides a valuable approach for investigating the mechanisms and functions of autophagy in various biological contexts. Inhibiting ULK1/2 activity can effectively block the early stages of autophagosome formation, thereby allowing researchers to dissect the consequences of autophagy deficiency on cellular processes and in disease models. nih.govtandfonline.comnih.gov
Academic research utilizes ULK1/2 inhibitors as tools to:
Elucidate the specific roles of ULK1 and ULK2 in different types of autophagy (e.g., bulk autophagy, selective autophagy like mitophagy). nih.govbiorxiv.org
Study the impact of autophagy inhibition on cellular survival, adaptation to stress, and organelle turnover.
Investigate the involvement of ULK-dependent autophagy in various disease states, including cancer, neurodegenerative disorders, and infectious diseases.
Probe the regulatory networks upstream and downstream of the ULK complex.
The development of potent and selective ULK1/2 inhibitors is crucial for these studies to ensure that observed effects are specifically due to the modulation of ULK activity rather than off-target effects on other kinases or pathways.
ULK-101 as a Select Chemical Probe for Interrogating ULK1/2-Dependent Autophagy Pathways
This compound is a small molecule that has been characterized as a potent and selective inhibitor of ULK1 and ULK2 kinases. tandfonline.comnih.govresearchgate.net Its development aimed to provide researchers with a more specific tool compared to earlier autophagy inhibitors that lacked specificity for ULK kinases. researchgate.net
Research has demonstrated that this compound effectively inhibits the kinase activity of both ULK1 and ULK2 in vitro. tandfonline.comresearchgate.net Studies have reported IC50 values for this compound against ULK1 in the nanomolar range (e.g., 8.3 nM) and against ULK2 also in the nanomolar range (e.g., 30 nM). tandfonline.com This indicates its potency in blocking the catalytic activity of these key autophagy-initiating kinases.
Furthermore, this compound has shown desirable selectivity over a broad panel of other kinases, which is critical for its use as a chemical probe to specifically target ULK1/2-dependent processes. researchgate.netcaymanchem.com While it has demonstrated some inhibition of other kinases like STK17A and MNK2 at higher concentrations, its potency and selectivity profile make it a valuable tool for dissecting the roles of ULK1/2 in autophagy compared to less specific inhibitors. caymanchem.com
In cellular studies, this compound has been shown to suppress the induction of early autophagy events. researchgate.netcaymanchem.com For instance, it inhibits the nutrient starvation-induced phosphorylation of Beclin 1, a downstream target of ULK1/2, and reduces the formation of DFCP1-positive structures (omegasomes), which are markers of autophagy initiation. researchgate.netcaymanchem.com this compound has also been utilized in research to investigate the reliance of certain cancer cells on autophagy for survival under nutrient stress, demonstrating its utility in exploring the therapeutic potential of ULK inhibition. nih.govresearchgate.net The characterization of this compound as a potent and selective ULK1/2 inhibitor positions it as a valuable chemical probe for researchers to interrogate the complex mechanisms and functional significance of ULK1/2-dependent autophagy pathways in various biological and disease contexts. nih.govresearchgate.net
Here is a table summarizing key in vitro potency data for this compound:
| Target | IC50 (nM) | Reference |
| ULK1 | 8.3 | tandfonline.com |
| ULK2 | 30 | tandfonline.com |
Note: IC50 values may vary slightly depending on the specific assay conditions and studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRXJIYAFANHP-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Basis of Ulk 101 Action
Biochemical Potency and Selectivity of ULK-101 Towards ULK1 and ULK2 Kinases
This compound demonstrates potent inhibition of both ULK1 and ULK2 kinases. This inhibitory activity has been quantitatively characterized through in vitro kinase assays.
In Vitro Inhibition Kinetics and Quantitative Characterization of ULK1/2 Activity Suppression
In vitro biochemical assays have shown that this compound inhibits ULK1 with an IC50 of 8.3 nM (95% CI: 7.2–9.6 nM) and ULK2 with an IC50 of 30 nM (95% CI: 26–35 nM). tandfonline.comnih.govselleckchem.comprobechem.combiorbyt.comresearchgate.netcaymanchem.comsigmaaldrich.com These values indicate nanomolar potency against both kinases. The inhibition of ULK1 and ULK2 activity is measured in the presence of varying concentrations of this compound, and the IC50 curves are typically fit using non-linear regression models. tandfonline.comnih.govresearchgate.net
The following table summarizes the in vitro IC50 values for this compound against ULK1 and ULK2:
| Kinase | IC50 (nM) | 95% Confidence Interval (nM) |
| ULK1 | 8.3 | 7.2–9.6 |
| ULK2 | 30 | 26–35 |
This compound also inhibits nutrient starvation-induced phosphorylation of Beclin 1 at Ser15 in HEK293T cells with an EC50 of 390 nM. caymanchem.comsigmaaldrich.com This cellular assay provides a measure of this compound's activity in a more complex biological context.
Comparative Analysis of this compound Selectivity Profile Against Other Small Molecule ULK1/2 Inhibitors (e.g., SBI-0206965, MRT68921)
This compound exhibits a desirable kinome selectivity profile compared to other small molecule ULK1/2 inhibitors such as SBI-0206965 and MRT68921. researchgate.netnih.govresearchgate.netscispace.com In a screen against 327 recombinant human kinases, this compound inhibited only four other kinases at least 75% as well as it inhibited ULK1. researchgate.netsigmaaldrich.comnih.govresearchgate.net In contrast, SBI-0206965 and ULK-100 (another related inhibitor) inhibited 17 or 18 kinases at this level, respectively. researchgate.netnih.govresearchgate.net
The off-targets of SBI-0206965 and ULK-100 were diversely distributed across the human kinome phylogenetic tree. nih.govresearchgate.net Notably, three of the four off-targets of this compound were members of the CAMK family. nih.govresearchgate.net Specific off-targets for this compound include Serine/threonine-protein kinase 17a (STK17A), also known as DRAK1, with an IC50 of 14 nM, and MAP kinase-interacting serine/threonine protein kinase 2 (MNK2), with an IC50 of 22 nM. caymanchem.comresearchgate.net
Compared to SBI-0206965, this compound has shown improved potency both in vitro and in cells. researchgate.netnih.gov SBI-0206965 has an in vitro ULK1 IC50 of 108 nM and a ULK2 IC50 of 711 nM, showing about 7-fold selectivity for ULK1 over ULK2. cenmed.com In a cellular assay measuring Beclin 1 Ser15 phosphorylation, SBI-0206965 showed an EC50 of 2.4 μM, whereas this compound had an EC50 of 390 nM. researchgate.netsigmaaldrich.comnih.gov
MRT68921 is another ULK1 inhibitor that has been reported to suppress autophagy in cells. nih.govlife-science-alliance.org While MRT68921 inhibited ULK1 potently in vitro, comparing its selectivity profile directly to this compound is challenging due to differences in the scope of kinase screening panels used. nih.gov MRT68921 has been reported to inhibit 44 kinases out of 80 tested at a concentration of 1 µM. mdpi.com MRT68921 also cross-reacts with AMPK, which was spared by this compound. nih.gov
Unraveling this compound Binding Dynamics Through Molecular Simulations
Molecular dynamics (MD) simulations have been employed to gain insights into how this compound interacts with ULK1 and ULK2 at a molecular level, explaining its potency and selectivity. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov
Identification of Stable Binding States and Ligand-Protein Interactions within the Kinase Domain of ULK1/2
MD simulations have revealed stable bound states for this compound within the ATP-binding site of the ULK2 kinase domain. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov While ULK1 and ULK2 kinase domains share high structural similarity, simulations have primarily focused on ULK2 based on available crystal structures. tandfonline.comnih.govgumed.edu.pl
This compound's binding is coordinated by hydrogen bonding interactions. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov Specifically, frequently occurring hydrogen bonds have been observed between the backbone of Cys-88 and the fluorobenzene (B45895) group of this compound, and between the sidechain of the catalytic Lys-39 and the carbonyl oxygen of this compound. tandfonline.comnih.gov These interactions contribute to the stable binding pose of this compound within the active site, which is consistent with a type I kinase inhibitor binding mode, typically hallmarked by interaction with the DFG motif in its "in" conformation. tandfonline.com
Beyond the canonical ATP-binding site, this compound has been observed to occupy a hydrophobic pocket associated with the N-terminus of the αC-helix. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov This hydrophobic pocket, contributed in part by the αC-helix, appears to play a significant role in the entry and exit of this compound from the ULK2 binding site and contributes to the stability of the interaction. tandfonline.comnih.gov
Allosteric Modulation and Conformational Changes Induced by this compound Binding (e.g., αC-helix, P-loop)
This compound binding is associated with significant conformational changes within the ULK2 kinase domain, particularly involving the P-loop. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov Simulations indicate that a rearrangement of the P-loop is required for this compound entry and binding to ULK2. tandfonline.comnih.gov The P-loop, which is initially in an extended conformation in the absence of the inhibitor, collapses into the ATP pocket upon this compound binding. tandfonline.com This folded P-loop conformation, in conjunction with the occupancy of the hydrophobic back pocket, may contribute to this compound's selectivity. tandfonline.com
The αC-helix also plays a role, with the hydrophobic pocket it contributes to influencing the binding of this compound. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov The αC-helix carries a bend at its N-terminus in both ULK1 and ULK2. tandfonline.comnih.gov
Computational Insights into this compound Potency and Isoform Selectivity
Computational analyses, particularly molecular dynamics simulations, provide a structural basis for the observed potency and selectivity of this compound towards ULK1 and ULK2. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov The stable binding poses observed in simulations, coordinated by specific hydrogen bonds and the occupancy of the hydrophobic pocket near the αC-helix, explain the high affinity of this compound for ULK2. tandfonline.comnih.govresearchgate.netgumed.edu.plbiorxiv.orgnih.gov
While detailed simulations for ULK1 binding were not as extensively described in the provided results, the high structural homology between ULK1 and ULK2 and the shared high affinity for this compound suggest that similar binding interactions and conformational changes may occur in ULK1. nih.govresearchgate.net The unique feature of this compound occupying a hydrophobic back pocket, which is distinct from the binding modes of other inhibitors like MRT68921, along with the induced folded P-loop conformation, is hypothesized to contribute to its favorable selectivity profile. tandfonline.comnih.govresearchgate.net MRT68921, for instance, occupies space closer to the ATP binding site and may stabilize the P-loop in an extended conformation, contrasting with this compound's effect. tandfonline.comnih.gov
The computational data supports a model where the specific interactions with the hinge region, catalytic lysine (B10760008), and the hydrophobic pocket, coupled with the induced P-loop rearrangement, underpin the nanomolar potency and kinome selectivity of this compound. tandfonline.comnih.govresearchgate.netbiorxiv.orgnih.gov
Kinome-Wide Selectivity Assessment of this compound
A critical aspect of characterizing a kinase inhibitor is assessing its selectivity across the kinome to understand potential off-target effects. This compound has undergone kinome-wide selectivity profiling to determine its inhibitory activity against a broad panel of kinases. caymanchem.comnih.govchemicalprobes.org
In a screen against 327 recombinant human kinases, this compound inhibited only a limited number of kinases at a level comparable to its inhibition of ULK1. mdpi.comnih.gov This indicates a relatively clean kinome-wide profile compared to some other ULK inhibitors, which have shown more promiscuous activity. mdpi.comnih.gov
Identification of Off-Target Kinase Inhibition (e.g., DRAK1, MNK2)
The IC50 values determined for these off-target kinases are 14 nM for DRAK1 and 22 nM for MNK2. caymanchem.comnih.govchemicalprobes.orgresearchgate.net When compared to the IC50 of 8.3 nM for ULK1, these values indicate that this compound inhibits DRAK1 and MNK2 at potencies relatively close to its intended target. nih.govchemicalprobes.orgresearchgate.net Three of the four off-targets inhibited by this compound at a level of at least 75% of ULK1 inhibition were identified as members of the CAMK family. nih.govresearchgate.net
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets and identified off-targets:
| Kinase | IC50 (nM) |
| ULK1 | 8.3 probechem.comcaymanchem.comselleckchem.com |
| ULK2 | 30 probechem.comcaymanchem.comselleckchem.com |
| DRAK1 (STK17A) | 14 caymanchem.comnih.govchemicalprobes.orgresearchgate.net |
| MNK2 | 22 caymanchem.comnih.govchemicalprobes.orgresearchgate.net |
Implications of Kinome Selectivity for Interpreting Cellular and Preclinical Findings
The kinome selectivity profile of this compound is crucial for accurately interpreting the results obtained in cellular and preclinical studies. While this compound is a potent inhibitor of ULK1 and ULK2, the inhibition of off-targets like DRAK1 and MNK2 at similar potency levels suggests that some observed cellular or preclinical effects might be partially attributable to the modulation of these additional kinases. nih.govchemicalprobes.org
However, compared to other ULK inhibitors like SBI-0206965 and ULK-100, this compound has demonstrated a cleaner kinome profile, inhibiting significantly fewer off-target kinases at comparable levels to ULK1. nih.govresearchgate.net This superior selectivity makes this compound a more desirable molecular tool for specifically interrogating the cellular functions of ULK1 and ULK2 and evaluating the therapeutic potential of targeting the ULK complex and autophagy initiation. nih.govnih.gov
The relatively limited number of off-targets and the identification of specific inhibited kinases like DRAK1 and MNK2 allow researchers to consider the potential contributions of these off-target effects when interpreting the outcomes of experiments. For instance, observed effects on cellular processes potentially regulated by DRAK1 or MNK2 could be further investigated to delineate the specific contributions of ULK inhibition versus off-target modulation. Despite the identified off-targets, this compound's profile supports its use as a valuable probe for studying ULK1 biology in cells. chemicalprobes.org Preclinical findings, such as the sensitization of KRAS mutant lung cancer cells to nutrient stress by this compound, are interpreted with greater confidence in the context of its known selectivity, primarily attributing the observed effects to ULK inhibition while acknowledging the potential, albeit likely lesser, influence of off-target activity. nih.govprobechem.comcaymanchem.comnih.gov
Cellular and Subcellular Effects of Ulk 101 on Autophagy Regulation
Inhibition of Early Autophagy Induction by ULK-101
The early stages of autophagy involve the formation of precursor structures that serve as the foundation for the nascent autophagosome. This compound has been shown to significantly impede these initial steps.
Suppression of Autophagosome Precursor Formation (e.g., Omegasomes, Phagophores)
Omegasomes are specialized phosphatidylinositol-3-phosphate (PI3P)-enriched membrane structures that bud from the endoplasmic reticulum and are considered platforms for the formation of phagophores, the initial cup-shaped autophagic membranes. nih.govresearchgate.netsemanticscholar.orgmdpi.com Research indicates that this compound limits the formation of both omegasomes and phagophores. Studies using U2OS cells stably expressing the omegasome marker EGFP-DFCP1 demonstrated that treatment with this compound completely abrogated the formation of DFCP1-positive structures induced by the mTOR inhibitor AZD8055. nih.govresearchgate.netresearchgate.net Furthermore, immunostaining for endogenous ATG12, a component of the ATG12-ATG5-ATG16L complex that marks phagophores, showed that this compound strongly suppressed the formation of distinct ATG12-positive puncta induced by AZD8055 treatment. nih.govresearchgate.netresearchgate.net These findings are consistent with this compound's role in inhibiting the nucleation of autophagic vesicles. researchgate.netmdpi.com
Attenuation of Autophagy Marker Accumulation (e.g., DFCP1-positive puncta)
The accumulation of specific protein puncta is a hallmark of autophagy induction. DFCP1 (Double FYVE-containing protein 1) is a well-established marker for omegasomes. nih.govresearchgate.netsemanticscholar.orgmdpi.comcaymanchem.comembopress.orgmdpi-res.com Experimental data shows that this compound treatment leads to a significant reduction in the number of DFCP1-positive puncta. In U2OS cells, the abundance of DFCP1-positive puncta increased over 3-fold upon treatment with the autophagy inducer AZD8055. nih.govresearchgate.netresearchgate.net However, co-treatment with 5 μM this compound completely abolished the formation of these structures. nih.govresearchgate.netresearchgate.netcaymanchem.com This attenuation of DFCP1 puncta accumulation further underscores this compound's inhibitory effect on the early stages of autophagosome biogenesis.
Here is a table summarizing the effect of this compound on DFCP1 puncta formation:
| Treatment Condition | Average Number of DFCP1-positive Puncta per Cell |
| Vehicle Control | Baseline (e.g., ~5-10) |
| AZD8055 (Autophagy Induction) | Significantly Increased (>3-fold) |
| AZD8055 + this compound (5 μM) | Nearly Abolished (~Baseline) |
Note: Data is illustrative based on research findings nih.govresearchgate.netresearchgate.net and may vary depending on specific experimental conditions.
Disruption of Autophagic Flux by this compound
Autophagic flux refers to the complete process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents. This compound disrupts this dynamic process. nih.govresearchgate.netprobechem.comtandfonline.com
Modulation of LC3B-II Accumulation and Turnover
Microtubule-associated proteins 1A/1B light chain 3B (LC3B) is a key protein in autophagy. Upon induction, the cytosolic form (LC3B-I) is lipidated to form LC3B-II, which associates with autophagal membranes. nih.gov LC3B-II is degraded within lysosomes after autophagosome-lysosome fusion, making its turnover a measure of autophagic flux. nih.gov this compound has been shown to reduce the accumulation of LC3B-II, particularly in the presence of lysosomal inhibitors like bafilomycin A1 (BafA1), which block LC3B-II degradation. nih.govnih.govmedchemexpress.com This indicates that this compound inhibits the formation of LC3B-II-positive vesicles, thereby suppressing autophagic flux. nih.gov Studies in U2OS cells demonstrated that this compound reduced BafA1-induced LC3B-II accumulation in a concentration-dependent manner. nih.govmedchemexpress.com This effect was observed under both starvation and mTOR inhibition conditions, suggesting that this compound suppresses both basal and induced autophagic flux. nih.gov
This compound's Impact on Autophagy-Related Protein Phosphorylation and Activation
ULK1 is a serine/threonine kinase that initiates autophagy by phosphorylating components of the autophagy machinery, including the PI3K complex containing Beclin 1 and VPS34. mdpi.commdpi.comfrontiersin.orgportlandpress.comlife-science-alliance.orgasm.org ULK1-mediated phosphorylation of Beclin 1 at Ser15 is known to increase the activity of the PIK3C3 complex, which is essential for producing the PI3P required for autophagic membrane nucleation. nih.govmdpi.comcaymanchem.com this compound, as a potent ULK1 inhibitor, directly impacts these phosphorylation events. Research has shown that this compound reduces the phosphorylation of Beclin 1 at Ser15 in a concentration-dependent manner in cell-based assays. probechem.comcaymanchem.com This inhibition of Beclin 1 phosphorylation is consistent with the observed suppression of omegasome and phagophore formation, as it directly affects the generation of the necessary PI3P lipid. nih.govresearchgate.netresearchgate.netcaymanchem.com this compound's ability to inhibit ULK1 kinase activity and subsequent phosphorylation of downstream targets like Beclin 1 is a primary mechanism by which it exerts its inhibitory effects on autophagy. nih.govprobechem.commdpi.comcaymanchem.comlife-science-alliance.orgsigmaaldrich.com
A table illustrating the effect of this compound on Beclin 1 phosphorylation:
| Treatment Condition | Beclin 1 (pSer15) Phosphorylation Level | Cellular EC50 (nM) |
| Nutrient Starvation (Autophagy Ind.) | Increased | - |
| Nutrient Starvation + this compound | Reduced (Concentration-Dependent) | ~390 probechem.comcaymanchem.com |
Note: Cellular EC50 values indicate the half-maximal effective concentration of this compound required to inhibit Beclin 1 Ser15 phosphorylation. probechem.comcaymanchem.com
This compound has demonstrated potent biochemical inhibition of both ULK1 and ULK2, with reported IC50 values of 8.3 nM and 30 nM, respectively. probechem.comcaymanchem.commedchemexpress.comtandfonline.com This inhibitory activity is crucial for its effects on downstream phosphorylation events and subsequent autophagy regulation. nih.govprobechem.commdpi.comcaymanchem.comlife-science-alliance.orgsigmaaldrich.com
Inhibition of ULK1/2-Mediated Phosphorylation of Downstream Autophagy Effectors (e.g., Beclin 1 at Ser15)
A primary mechanism by which ULK1 promotes autophagy is through the phosphorylation of components of the Class III PI3 kinase (PI3K) complex, which is crucial for generating phosphatidylinositol-3-phosphate (PtdIns3P), a lipid required for the nucleation of autophagic membranes nih.govmedchemexpress.comnih.govfrontiersin.orgportlandpress.com. Beclin 1 (BECN1), a core component of the PI3K complex, is a key substrate of ULK1 nih.govmdpi.comnih.govfrontiersin.orgportlandpress.com.
Research has shown that ULK1 phosphorylates Beclin 1 at Serine 15 (Ser15), and this phosphorylation event is important for increasing the activity of the PIK3C3 (VPS34) lipid kinase within the PI3K complex nih.govmdpi.comnih.govfrontiersin.org. This increased activity leads to the production of PtdIns3P, which is essential for the formation of early autophagic structures called omegasomes nih.govresearchgate.net.
This compound has been demonstrated to inhibit the ULK1-mediated phosphorylation of Beclin 1 at Ser15 in a concentration-dependent manner nih.govcaymanchem.comprobechem.com. In cell-based assays using HEK293T cells, this compound reduced nutrient starvation-induced phosphorylation of Beclin 1 at Ser15 with an EC50 of 390 nM caymanchem.comprobechem.com. This is significantly more potent than the previously studied inhibitor SBI-0206965, which showed a cellular EC50 of 2.4 μM in the same assay nih.govprobechem.com.
The inhibition of Beclin 1 (Ser15) phosphorylation by this compound directly impacts the function of the PI3K complex and the subsequent production of PtdIns3P, thereby suppressing the formation of early autophagic vesicles nih.govresearchgate.netcaymanchem.com.
Altered Phosphorylation States of Other Key Autophagy-Associated Proteins
Beyond Beclin 1, ULK1 phosphorylates other proteins involved in autophagy initiation and progression. These include components of the ULK1 complex itself (ATG13, FIP200, and ATG101) and other downstream effectors mdpi.comlife-science-alliance.orgfrontiersin.orgportlandpress.comfrontiersin.org.
Studies comparing this compound with other ULK1 inhibitors have examined their effects on the phosphorylation of ATG13, another core component of the ULK1 complex life-science-alliance.org. ULK1 phosphorylates ATG13 at multiple sites, and this phosphorylation is important for ULK1 activity and complex translocation to autophagy initiation sites life-science-alliance.orgportlandpress.com. This compound has been shown to significantly inhibit the ULK1-mediated increase in phosphorylated ATG13 levels (specifically at Serine 318) induced by starvation life-science-alliance.orgnih.gov.
While the primary focus regarding this compound's mechanism is on its direct inhibition of ULK1/2 kinase activity and the resulting impact on key substrates like Beclin 1 and ATG13, the broader effects on the phosphorylation states of the entire autophagy machinery are a consequence of this initial inhibition. By blocking the upstream ULK1/2 kinases, this compound prevents the activating phosphorylation of numerous downstream targets required for the coordinated steps of autophagosome formation nih.govfrontiersin.org.
Although ULK1 phosphorylation of VPS34 and Beclin 1 is thought to enhance VPS34 activity, studies using ULK1 inhibitors like this compound suggest that VPS34 can still drive PtdIns3P formation to some extent, indicating that other factors or ULK1-independent mechanisms may also contribute to VPS34 activation during autophagy stimulation life-science-alliance.orgnih.gov.
Cellular Adaptive Responses to this compound-Mediated Autophagy Suppression
Inhibition of autophagy by compounds like this compound can trigger cellular adaptive responses, particularly under conditions where cells rely on autophagy for survival and homeostasis nih.govresearchgate.net.
Effects on Cellular Metabolism and Nutrient Recycling Pathways
Autophagy is a crucial cellular recycling process that breaks down cytoplasmic components, including damaged organelles and protein aggregates, to generate biochemical building blocks and energy, especially during periods of stress or nutrient deprivation nih.govmedchemexpress.comresearchgate.net. By inhibiting ULK1/2 activity, this compound suppresses this recycling pathway nih.govresearchgate.netselleckchem.com.
The suppression of autophagy by this compound can impact cellular metabolism by reducing the availability of internally generated nutrients and energy substrates that would otherwise be produced through autophagic degradation nih.govresearchgate.net. This is particularly relevant in contexts like cancer cells, which often upregulate autophagy to meet their metabolic demands and survive challenging microenvironments, such as those with limited nutrient availability nih.govresearchgate.netnih.govmdpi.com.
While specific detailed data tables on this compound's direct impact on various metabolic pathways were not extensively provided in the search results, the core principle is that blocking autophagy with this compound limits the cellular capacity for self-cannibalization and nutrient regeneration, thereby altering the metabolic landscape, especially under stress nih.govresearchgate.net.
Impact on Cellular Survival under Induced Stress Conditions (e.g., Nutrient Starvation)
Autophagy often acts as a pro-survival mechanism for cells facing stress, such as nutrient starvation, hypoxia, or accumulation of damaged organelles nih.govresearchgate.netnih.govmdpi.com. By inhibiting autophagy, this compound can impair this survival pathway and sensitize cells to these stressful conditions nih.govresearchgate.netmdpi.comselleckchem.comcaymanchem.com.
Multiple studies have demonstrated that this compound sensitizes various cell types, including KRAS mutant lung cancer cells and osteosarcoma cells, to nutrient stress nih.govresearchgate.netnih.govmdpi.comselleckchem.commdpi.comcaymanchem.com. Under nutrient-restricted conditions, cells heavily rely on autophagy to maintain energy levels and provide substrates for essential functions nih.govresearchgate.net. Inhibition of ULK1-mediated autophagy by this compound under these conditions reduces the cell's ability to cope with the lack of external nutrients, leading to decreased cell viability and increased cell death nih.govcaymanchem.com.
For instance, this compound has been shown to reduce the viability of nutrient-restricted lung cancer cells (e.g., H838, H727, H2030, and A549) at concentrations of 1 and 2 µM caymanchem.com. This indicates that blocking ULK1 with this compound specifically impacts cell survival when the autophagic pathway is most critical for maintaining cellular homeostasis. nih.govcaymanchem.com
The sensitization to nutrient stress highlights this compound's utility as a tool to study the dependence of cells on autophagy for survival in challenging environments and suggests potential therapeutic implications in diseases where autophagy contributes to cell resilience, such as cancer nih.govresearchgate.netnih.govmdpi.com.
Below is a table summarizing some of the key findings regarding this compound's activity:
| Target/Effect | Measurement/Context | Result | Citation |
| ULK1 Kinase Activity | In vitro IC50 | 1.6 nM (or 8.3 nM) | medchemexpress.commedchemexpress.comselleckchem.comnih.govcaymanchem.comprobechem.comtandfonline.com |
| ULK2 Kinase Activity | In vitro IC50 | 30 nM | medchemexpress.commedchemexpress.comselleckchem.comnih.govcaymanchem.comprobechem.comtandfonline.com |
| Beclin 1 Ser15 Phosphorylation | Cellular EC50 (Nutrient Starvation) | 390 nM (in HEK293T cells) | nih.govcaymanchem.comprobechem.com |
| Autophagy Induction (Omegasome Formation) | Inhibition of EGFP-DFCP1 puncta (U2OS cells) | Abrogated at 5 µM (induced by AZD8055 or starvation) | nih.govresearchgate.netcaymanchem.comresearchgate.net |
| Autophagic Flux (LC3B-II accumulation) | Reduction in BafA1-induced LC3B-II accumulation | Concentration-dependent reduction (in U2OS cells) | nih.govmedchemexpress.com |
| Cellular Viability under Nutrient Restriction | Reduction in viability (e.g., lung cancer cells) | Reduced at 1 and 2 µM (in H838, H727, H2030, A549 cells) | caymanchem.com |
| Sensitization to Nutrient Stress | Survival of KRAS mutant lung cancer cells | Sensitized to nutrient restriction | nih.govresearchgate.netnih.govmdpi.comselleckchem.commdpi.com |
| ATG13 Phosphorylation (Ser318) | Inhibition of starvation-induced pS318-ATG13 increase | Significant inhibition at 1 µM (compared to control) | life-science-alliance.orgnih.gov |
Preclinical Research Applications of Ulk 101 in Disease Pathogenesis
Investigating ULK-101 in Cancer Autophagy Research
Autophagy plays a complex and context-dependent role in cancer. While it can suppress tumor initiation, it often promotes tumor growth and survival in established cancers by providing metabolic support and contributing to treatment resistance mdpi.combiorxiv.org. This compound, as a potent ULK1/2 inhibitor, has been utilized to investigate the dependence of various cancer cell types on autophagy for survival.
Sensitization of Specific Cancer Cell Lines to Nutrient Restriction (e.g., KRAS-driven Lung Cancer Cells, Osteosarcoma Cells)
A key finding in the preclinical evaluation of this compound is its ability to sensitize cancer cells to nutrient stress caymanchem.commedchemexpress.comnih.govmdpi.comresearchgate.net. Cancer cells, particularly in the core of tumors or during periods of limited nutrient availability, often rely heavily on autophagy to recycle intracellular components and generate energy nih.govmdpi.comnih.govbiorxiv.org. Inhibiting this process with this compound can disrupt their ability to cope with such stress, leading to reduced viability.
Studies have specifically demonstrated that this compound can sensitize KRAS mutant lung cancer cells to nutrient restriction caymanchem.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com. For instance, ULK1 inhibition by this compound has been shown to reduce the survival of KRAS-driven lung cancer cells under nutrient-deprived conditions nih.govmdpi.comresearchgate.net. Similarly, this compound has been found to reduce the survival of osteosarcoma cells when cultured in starvation media compared to full growth media nih.govmdpi.com. This suggests that this compound can effectively target autophagy-dependent survival mechanisms in these specific cancer types under metabolic stress.
Table 1: Sensitization of Cancer Cells to Nutrient Restriction by this compound
| Cancer Cell Type | Condition of Stress | Observed Effect | Source |
| KRAS mutant lung cancer cells | Nutrient restriction | Sensitized to nutrient stress, reduced survival | caymanchem.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com |
| Osteosarcoma cells (U2OS) | Starvation media | Reduced survival compared to full growth media | nih.govmdpi.com |
| H838, H727, H2030, A549 lung cancer cells | Nutrient-restricted | Reduced viability at 1 and 2 µM this compound | caymanchem.com |
Efficacy of this compound in Modulating Tumor Cell Survival and Proliferation in Preclinical Cancer Models
Beyond sensitization to nutrient stress in vitro, preclinical studies have explored the efficacy of this compound in modulating tumor cell survival and proliferation in various cancer models. This compound suppresses the induction of autophagy and autophagic flux in response to different stimuli, including starvation and mTOR inhibition selleckchem.comcaymanchem.comnih.govresearchgate.net. This suppression of autophagy is a key mechanism by which this compound exerts its effects on cancer cells.
Research using human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) in orthotopic tumor models in mice is being conducted to test whether this compound treatment reduces tumor progression in vivo nih.govnih.gov. Studies have shown that genetic ablation of ULK1 can impair the growth and survival of pancreatic tumors in mouse models biorxiv.org. While direct in vivo efficacy data specifically for this compound as a single agent across a wide range of preclinical models is still emerging in the provided sources, its ability to inhibit autophagy and sensitize cells to stress suggests a potential for modulating tumor growth.
This compound has been shown to suppress mTOR inhibitor-induced formation of early autophagic vesicles, such as omegasomes and phagophores caymanchem.commdpi.com. It also reduces both basal and induced autophagy mdpi.com. This broad inhibition of the autophagy process contributes to its impact on cancer cell survival and proliferation.
Characterization of Autophagy-Dependent Survival Mechanisms in Various Oncogenic Contexts
This compound serves as a valuable molecular tool to interrogate the cellular function of ULK1 and autophagy and to evaluate the therapeutic potential of inhibiting autophagy at the level of the ULK1 complex nih.govresearchgate.net. By using a selective inhibitor like this compound, researchers can better characterize the specific instances where cancer cells rely on autophagy for survival in different genetic and environmental contexts.
For example, the sensitization of KRAS-driven lung cancer cells to nutrient restriction by this compound highlights the dependence of these cells on autophagy under metabolic stress caymanchem.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com. This suggests that in oncogenic contexts where metabolic demands are high or nutrient supply is limited, autophagy plays a crucial pro-survival role that can be targeted by ULK1 inhibition.
Furthermore, research indicates that autophagy can be induced by various cancer therapies, acting as a resistance mechanism mdpi.combiorxiv.orgbiorxiv.org. ULK1 inhibitors like this compound are being explored for their ability to prevent this drug-induced autophagy upregulation and potentially reverse resistance biorxiv.org. Studies in pancreatic cancer cells have shown that treatment with standard therapies like Gemcitabine, Cisplatin, and the MEK inhibitor Trametinib can induce autophagy, and this induction can be partially rescued by pre-treatment with a ULK1 inhibitor biorxiv.org. This underscores the role of autophagy as a survival mechanism in response to therapy and the potential of this compound to counteract it.
Combinatorial Preclinical Strategies Utilizing this compound
Given the role of autophagy in treatment resistance, combining autophagy inhibition with other therapeutic agents is a promising strategy in cancer treatment mdpi.commdpi.comthno.orgbiomolther.org. Preclinical studies are investigating the potential of this compound in combination therapies to enhance anti-tumor efficacy.
Enhanced Therapeutic Efficacy of this compound in Combination with Other Agents in Preclinical Cancer Models (e.g., Immune Checkpoint Blockade, Chemotherapy)
Combining this compound with other anticancer agents, such as immune checkpoint blockade and chemotherapy, is an active area of preclinical investigation. Autophagy inhibition has been shown to sensitize pancreatic ductal adenocarcinoma (PDAC) to immunotherapy nih.gov. Therefore, this compound is being evaluated in combination with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1) in mouse models of pancreatic cancer nih.govpeeref.com.
Preclinical studies with other ULK1 inhibitors, such as SBI-0206965, have shown synergistic effects in combination with mTOR inhibitors in lung cancer cells mdpi.commdpi.com. SBI-0206965 has also been shown to enhance the cytotoxicity of topoisomerase inhibitors like daunorubicin (B1662515) and doxorubicin (B1662922) in AML cells by inhibiting drug-induced autophagy mdpi.com. While specific combination data for this compound with a wide range of chemotherapies is not extensively detailed in the provided sources, the principle of combining ULK1 inhibition with chemotherapy to overcome protective autophagy is being explored with related compounds mdpi.combiorxiv.orgbiomolther.org.
Furthermore, this compound has been used in studies investigating the impact of autophagy inhibition on the tumor microenvironment. Inhibiting autophagy with ULK1 inhibitors has been suggested to selectively prune dysfunctional tumor vessels and optimize the tumor immune microenvironment, potentially enhancing the effects of chemotherapy and immunotherapy thno.org. In the context of anaplastic large cell lymphoma (ALCL), this compound effectively inhibited the autophagy activation induced by ALK inhibitors when used in combination aacrjournals.org.
Exploration of Synergistic or Additive Effects in Suppressing Tumor Growth and Progression
The rationale for combinatorial strategies with this compound is to achieve synergistic or additive effects that lead to a greater suppression of tumor growth and progression than either agent alone. The combination of ULK1/2 inhibition with inhibitors targeting the RAS/MAPK pathway, which is frequently mutated in cancers, is being explored. For instance, combined inhibition of KRASG12C and ULK1/2 has shown decreased cell proliferation and tumor growth in preclinical models of KRASG12C-driven lung cancer, with the combination being more effective than single agents elifesciences.orgelifesciences.org. This suggests a synergistic or cooperative effect between targeting KRAS signaling and inhibiting autophagy in this context elifesciences.org.
Another ULK1/2 inhibitor, DCC-3116, which is structurally related or acts similarly to this compound in inhibiting ULK1/2, has demonstrated in preclinical studies that when combined with various MAP kinase pathway inhibitors, it leads to either additive or synergistic antitumor activity targetedonc.com. This further supports the potential for synergistic or additive effects when combining this compound with targeted therapies that modulate pathways like RAS/MAPK.
The ongoing preclinical evaluation of this compound in combination with immune checkpoint blockade in pancreatic cancer also aims to determine if this combination results in synergistic effects that reduce tumor burden nih.govpeeref.com. The hypothesis is that inhibiting autophagy with this compound will sensitize PDAC cells to immunotherapy, leading to improved therapeutic outcomes nih.gov.
Table 2: Examples of Combinatorial Strategies with ULK Inhibitors (including this compound and related compounds)
| Inhibitor (Mechanism) | Combination Agent (Mechanism) | Preclinical Model / Cancer Type | Observed Effect (Synergistic/Additive) | Source |
| This compound (ULK1/2 inhibition) | Nutrient Restriction | KRAS mutant lung cancer cells | Sensitization, reduced survival | caymanchem.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com |
| This compound (ULK1/2 inhibition) | Nutrient Restriction | Osteosarcoma cells | Reduced survival | nih.govmdpi.com |
| This compound (ULK1/2 inhibition) | ALK inhibitors | ALK+ ALCL cells | Blocked ALK inhibitor-induced autophagy activation | aacrjournals.org |
| This compound (ULK1/2 inhibition) | Hypoxia and Nutrient Deprivation | HUVECs (Tumor Endothelial Cells) | Increased apoptosis | thno.org |
| This compound (ULK1/2 inhibition) | Immune Checkpoint Blockade | Pancreatic cancer (mouse models) | Being evaluated for synergistic effects | nih.govpeeref.com |
| Related ULK1/2 Inhibitor (DCC-3116) | KRASG12C inhibitor (sotorasib) | KRASG12C-driven lung cancer models | Cooperative/synergistic suppression of proliferation and tumor growth | elifesciences.orgelifesciences.org |
| Related ULK1 Inhibitor (SBI-0206965) | mTOR inhibitors | Lung cancer cells | Synergistic increase in apoptosis | mdpi.commdpi.com |
| Related ULK1 Inhibitor (SBI-0206965) | Topoisomerase inhibitors | AML cells | Enhanced cytotoxicity | mdpi.com |
| Related ULK1 Inhibitor (SBP-7455) | Chemotherapy (Gemcitabine, Cisplatin) | Pancreatic cancer cells | Enhanced response (partial rescue of induced autophagy) | biorxiv.org |
| Related ULK1 Inhibitor (SBP-7455) | MEK inhibitor (Trametinib) | Pancreatic cancer cells/PDOs | Enhanced response (partial rescue of induced autophagy), additive effects in PDOs | biorxiv.org |
| Related ULK1 Inhibitor (XST-14) | Sorafenib | Hepatocellular carcinoma (HCC) | Significantly synergized to suppress HCC progression | tandfonline.com |
This compound as a Tool for Uncovering Novel Autophagy-Related Therapeutic Vulnerabilities
This compound is a potent and selective small molecule inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with reported in vitro IC₅₀ values of 8.3 nM for ULK1 and 30 nM for ULK2. nih.govharvard.edufishersci.beciteab.com This biochemical profile, demonstrating superior potency and selectivity compared to earlier ULK1 inhibitors like SBI-0206965, positions this compound as a valuable tool for dissecting the specific roles of ULK1/2-mediated autophagy in various cellular processes and disease contexts. nih.govnih.govnih.govcenmed.com
The ability of this compound to effectively suppress autophagy induction and autophagic flux in response to diverse stimuli, including nutrient starvation and mTOR inhibition, has been instrumental in uncovering therapeutic vulnerabilities linked to this critical cellular recycling pathway. nih.govfishersci.benih.govguidetopharmacology.org By inhibiting the early stages of autophagosome formation and turnover, this compound allows researchers to probe the dependence of cells, particularly diseased cells, on basal or induced autophagy for survival and adaptation. nih.govnih.gov
Preclinical studies utilizing this compound have provided significant insights into autophagy-related therapeutic vulnerabilities, particularly in the context of cancer. A notable finding is the demonstration that ULK1 inhibition by this compound sensitizes KRAS mutant lung cancer cells to nutrient stress. nih.govfishersci.benih.govnih.govcenmed.comwikipedia.org This highlights a specific vulnerability in these cancer cells, suggesting that targeting ULK1-mediated autophagy could be a viable strategy to enhance the effectiveness of therapies that induce metabolic stress or to target cancers residing in nutrient-deprived microenvironments. nih.gov The use of this compound has been crucial in establishing this link, serving as a direct means to inhibit ULK1 activity and observe the resulting cellular consequences under specific stress conditions. nih.gov
Furthermore, this compound is being explored in preclinical investigations in mouse models of pancreatic cancer. citeab.com The rationale behind these studies is the observed dependence of pancreatic ductal adenocarcinoma (PDAC) on autophagy for survival and growth. citeab.com By employing this compound to inhibit ULK1-mediated autophagy, researchers aim to determine if this inhibition can reduce tumor progression and potentially enhance the efficacy of other therapeutic approaches, such as immune checkpoint blockade. citeab.com These studies exemplify how this compound serves as a tool to evaluate the therapeutic potential of targeting autophagy in specific disease models and to uncover vulnerabilities that can be exploited for combination therapies.
Beyond its role in directly inhibiting autophagy initiation, research using this compound has also shed light on the interplay between ULK1 activity and other cellular processes. For instance, ULK1 inhibition by this compound has been shown to affect the levels and mitochondrial accumulation of BNIP3 and BNIP3L, proteins involved in mitophagy and cell death pathways. wikipedia.org This suggests that this compound, as a specific ULK1 inhibitor, can be used to dissect the complex regulatory networks connecting autophagy, mitophagy, and cell fate decisions, thereby potentially uncovering novel therapeutic targets downstream of ULK1.
The selectivity profile of this compound, which shows inhibition predominantly of ULK1 and ULK2 over a broad panel of other kinases (with some exceptions like STK17A and MNK2), is critical for its utility as a research tool. harvard.edu This selectivity minimizes off-target effects, allowing for a more precise understanding of the consequences of specifically inhibiting ULK1/2-mediated autophagy in various cellular contexts and disease models. harvard.edu
Key Preclinical Findings with this compound
| Study Context | Key Finding Related to Therapeutic Vulnerability | Relevant Data/Observation |
| KRAS mutant lung cancer cells under nutrient stress | Sensitization to nutrient stress upon ULK1 inhibition. nih.govfishersci.benih.govnih.govcenmed.comwikipedia.org | Reduced cell viability in nutrient-restricted conditions with this compound treatment. harvard.edunih.gov Suppression of autophagy induction and flux. nih.govguidetopharmacology.org |
| Pancreatic cancer models | Potential for reduced tumor growth and improved therapeutic efficacy. citeab.com | Evaluation in mouse models to assess impact on tumor progression, potentially in combination with other therapies. citeab.com |
| Regulation of BNIP3/BNIP3L | Affects levels and mitochondrial accumulation of BNIP3 and BNIP3L. wikipedia.org | Observed changes in BNIP3 and BNIP3L protein levels and localization upon this compound treatment. wikipedia.org |
Methodological Approaches in Ulk 101 Research
Advanced Molecular Dynamics Simulation Techniques for Ligand-Protein Interaction Studies
Advanced molecular dynamics (MD) simulations play a crucial role in providing atomic-level insights into how ULK-101 interacts with its target kinases, ULK1 and ULK2 nih.govbiorxiv.orgresearchgate.netnih.gov. These computational methods allow researchers to visualize the dynamic binding process and identify key interactions that contribute to the inhibitor's potency and selectivity. All-atom MD simulations have been utilized to study the binding of this compound to the ATP-binding site of ULK2. These simulations have revealed stable binding poses characterized by hydrogen bonds formed with the hinge backbone and the catalytic lysine (B10760008) sidechain researchgate.netnih.govtandfonline.com. Furthermore, MD simulations have indicated that this compound occupies a hydrophobic pocket located near the N-terminus of the αC-helix. Significant movements within the phosphate-binding loop (P-loop) have also been associated with the binding and dissociation of this compound from ULK2 biorxiv.orgresearchgate.nettandfonline.com. These computational findings collectively support a model that helps explain the observed potency and kinome selectivity of this compound towards ULK1/2 biorxiv.orgresearchgate.net.
Quantitative Cell Biology Assays for Autophagy Flux and Induction
Quantitative cell biology assays are fundamental for assessing the functional consequences of this compound treatment on the intricate process of autophagy within a cellular environment.
Fluorescence microscopy is an indispensable tool for the visualization and quantification of autophagosomes, the dynamic structures central to autophagy. By employing fluorescently tagged proteins that localize to specific stages of autophagosome biogenesis, researchers can monitor the impact of this compound. For instance, the stable expression of EGFP-DFCP1, a marker for omegasomes (early autophagic structures), allows for their visualization and quantification using live-cell fluorescence microscopy nih.govresearchgate.net. Treatment with autophagy-inducing agents, such as the mTOR inhibitor AZD8055, leads to a notable increase in DFCP1-positive puncta. This increase can be completely abolished by co-treatment with this compound, demonstrating the compound's ability to suppress the formation of these early autophagosomal structures nih.govresearchgate.netselleckchem.com. Similarly, immunostaining for endogenous ATG12, a marker associated with phagophores, has shown that this compound treatment effectively suppresses the formation of ATG12-positive puncta induced by autophagy stimulation researchgate.netresearchgate.net. The use of EGFP-LC3B-expressing cells enables the quantification of LC3B-positive puncta, providing a measure of autophagosome accumulation researchgate.net. Studies have also reported the aberrant accumulation of enlarged autophagosomal structures positive for markers like DFCP1, WIPI2, LC3, and GABARAPL1 upon pharmacological inhibition of ULK1 with inhibitors including this compound nih.govlife-science-alliance.org. Tandem fluorescent proteins, such as mCherry-GFP-LC3, are employed to monitor the fusion of autophagosomes with lysosomes and subsequent degradation by observing changes in fluorescence signals based on pH sensitivity life-science-alliance.org.
Western blotting is a widely applied biochemical technique for analyzing the levels and post-translational modifications of key proteins involved in autophagy. A primary application is the assessment of LC3 conversion, a widely accepted marker for autophagosome formation ncc-gcsp.ac.krmdpi.com. The conversion of cytosolic LC3-I to its lipidated form, LC3-II, which associates with autophagosomal membranes, is indicative of autophagy induction mdpi.com. The ratio of LC3-II to LC3-I, particularly when assessed in the presence or absence of lysosomal inhibitors like bafilomycin A1 (BafA1), is used to determine autophagic flux nih.govresearchgate.netmdpi.com. Research has shown that this compound treatment reduces BafA1-induced LC3B-II accumulation in a concentration-dependent manner, signifying a suppression of autophagic flux medchemexpress.comnih.govresearchgate.net.
Monitoring the phosphorylation status of proteins downstream of ULK1 is another critical biochemical approach. ULK1 phosphorylates various autophagy-related proteins, including Beclin 1 and ATG13, initiating the autophagy pathway nih.govmdpi.comlife-science-alliance.org. Western blotting with phospho-specific antibodies allows for the assessment of ULK1 kinase activity within cells. For example, ULK1 phosphorylates Beclin 1 at Ser15, and this phosphorylation event is dependent on ULK1 catalytic activity nih.gov. Studies have demonstrated that this compound reduces Beclin 1 Ser15 phosphorylation in a concentration-dependent manner in cell-based assays probechem.comnih.gov. Similarly, the phosphorylation of ATG13 at serine 318 is a known substrate of ULK1, and its phosphorylation status can serve as a readout for ULK1 inhibition nih.govmdpi.com. The turnover of SQSTM1/p62, an autophagy receptor that is degraded during the process, is also monitored by Western blot as an indicator of autophagic activity ncc-gcsp.ac.krmdpi.com. Accumulation of p62 suggests impaired autophagic degradation ncc-gcsp.ac.kr.
In Vitro Kinase Activity Assays for Inhibitor Characterization and Selectivity Profiling
In vitro kinase activity assays are fundamental for precisely characterizing the potency and selectivity of this compound against its primary targets, ULK1 and ULK2, as well as a broader spectrum of other kinases. These cell-free assays directly quantify the extent to which this compound inhibits the catalytic activity of purified kinases. IC50 values, representing the concentration of inhibitor required for 50% inhibition, are determined by evaluating kinase activity across a range of this compound concentrations targetmol.comnih.govresearchgate.net. This compound has been reported to exhibit potent inhibition with IC50 values of 8.3 nM for ULK1 and 30 nM for ULK2 in cell-free assays targetmol.commedchemexpress.comprobechem.comselleckchem.com.
Selectivity profiling is a crucial aspect of characterizing kinase inhibitors and involves screening this compound against a diverse panel of kinases to identify potential off-target interactions targetmol.comresearchgate.netresearchgate.nettargetmol.cn. Radiometric activity assays are commonly employed for this comprehensive screening researchgate.net. Studies have demonstrated that this compound possesses a favorable kinome-wide selectivity profile when compared to other ULK1 inhibitors, such as SBI-0206965 probechem.comresearchgate.netresearchgate.net. While other inhibitors like SBI-0206965 and ULK-100 inhibited a greater number of kinases above a certain inhibition threshold, this compound inhibited significantly fewer off-targets at a comparable level of ULK1 inhibition researchgate.netresearchgate.net.
Here is a table summarizing reported in vitro kinase inhibition data for this compound:
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ULK1 | 8.3 | Cell-free | targetmol.comprobechem.comselleckchem.com |
| ULK2 | 30 | Cell-free | targetmol.comprobechem.comselleckchem.com |
Establishment and Application of Preclinical Murine Models for In Vivo Efficacy Studies
Preclinical murine models are indispensable for evaluating the in vivo efficacy of this compound and understanding its effects within the complex environment of a living organism, particularly in the context of diseases where autophagy plays a significant role, such as cancer nih.govtandfonline.com. These models enable researchers to assess the impact of this compound on tumor growth, confirm autophagy inhibition in vivo, and explore potential synergistic effects when combined with other therapeutic agents.
Studies have outlined plans to evaluate the effects of this compound in mouse models of pancreatic cancer nih.gov. Orthotopic tumor models, involving the injection of human pancreatic cancer cell lines (e.g., MIA PaCa-2 and PANC-1) into the corresponding anatomical site in mice, are utilized to investigate whether this compound treatment can reduce tumor progression in vivo nih.gov. These models also facilitate the assessment of target engagement and this compound selectivity through methods such as chemoproteomics nih.gov. Syngeneic orthotopic tumor models, employing murine cell lines (e.g., 7940b cells) and genetically engineered mouse models (e.g., the KPC mouse model for pancreatic cancer) that possess intact immune systems, are also used to determine if this compound can decrease tumor burden nih.gov. While the use of this compound in animal models of cancer and other diseases has been noted as being less extensively studied compared to its in vitro characterization, preclinical investigations are actively being pursued to evaluate its therapeutic potential nih.govtandfonline.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
